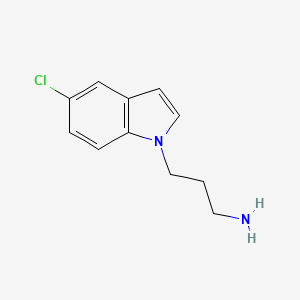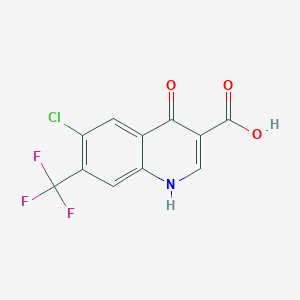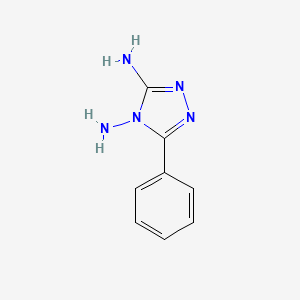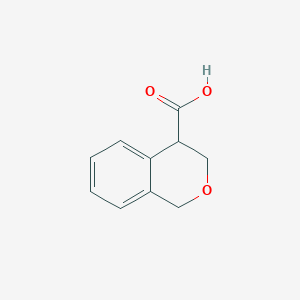
1H-Indole-1-propanamine, 5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-propanamine, 5-chloro- is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The compound’s structure consists of an indole ring substituted with a propanamine group at the 1-position and a chlorine atom at the 5-position.
Méthodes De Préparation
The synthesis of 1H-Indole-1-propanamine, 5-chloro- can be achieved through several routes. One common method involves the reaction of 5-chloroindole with 3-chloropropylamine under specific conditions . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Indole-1-propanamine, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indoles .
Applications De Recherche Scientifique
1H-Indole-1-propanamine, 5-chloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole-1-propanamine, 5-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
1H-Indole-1-propanamine, 5-chloro- can be compared with other similar compounds, such as:
1H-Indole-3-propanamine: Lacks the chlorine substitution at the 5-position, which may result in different biological activities and chemical reactivity.
5-Chloroindole: Lacks the propanamine group, which affects its solubility and interaction with biological targets.
1H-Indole-1-propanamine, 5-bromo-: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
The uniqueness of 1H-Indole-1-propanamine, 5-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
46276-91-9 |
|---|---|
Formule moléculaire |
C11H13ClN2 |
Poids moléculaire |
208.69 g/mol |
Nom IUPAC |
3-(5-chloroindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C11H13ClN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2 |
Clé InChI |
MFAXDGGKCTXCJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2CCCN)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)

![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)
![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)

![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)



